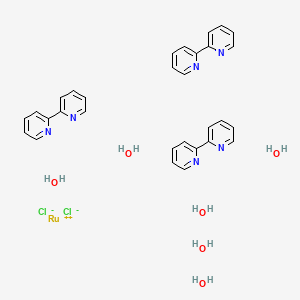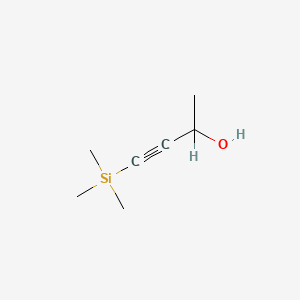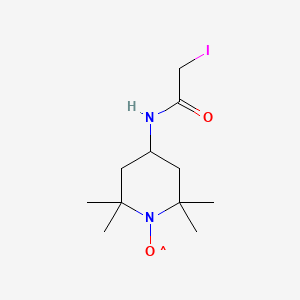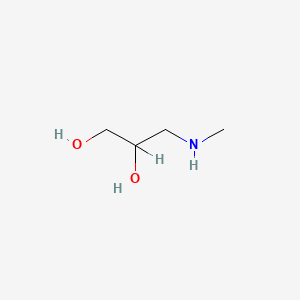![molecular formula C19H18ClNO5 B1225559 methyl 5-chloro-2-methoxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B1225559.png)
methyl 5-chloro-2-methoxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-4-[[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid methyl ester is an amidobenzoic acid.
Scientific Research Applications
Nematicidal Activity
- The compound has been explored for its potential nematicidal activity. In a study, derivatives including the methyl 5-chloro-2-methoxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate structure were synthesized and tested for their activity against root-knot nematodes (Meloidogyne javanica) (Kumari, Singh, & Walia, 2014).
β-Amyloid Aggregation Inhibition
- This compound was also synthesized as part of research into inhibitors of β-amyloid aggregation, a process implicated in Alzheimer's disease. The specific synthesis pathway was documented, emphasizing its potential role in therapeutic applications (Choi, Seo, Son, & Kang, 2003).
Synthesis of Heterocyclic Systems
- Research has been conducted on the utilization of this compound for the synthesis of heterocyclic systems. These include pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones, which have various potential applications in pharmaceuticals and organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Photophysical Properties
- The compound's derivatives have been synthesized and studied for their unique photophysical properties, particularly in terms of luminescence and quantum yields. This research has implications for materials science, especially in the development of luminescent materials (Kim et al., 2021).
Functionally Substituted Hetarylcarbamates Synthesis
- The compound has been used in synthesizing functionally substituted hetarylcarbamates. These compounds have potential applications in various fields, including pharmaceuticals and organic chemistry (Velikorodov & Stepkina, 2016).
Antimicrobial Activity
- The compound has been incorporated in the synthesis of benzothiazepine derivatives, which were then evaluated for their antimicrobial activities. This indicates its potential application in developing new antimicrobial agents (Singh et al., 2002).
properties
Molecular Formula |
C19H18ClNO5 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
methyl 5-chloro-2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H18ClNO5/c1-24-13-7-4-12(5-8-13)6-9-18(22)21-16-11-17(25-2)14(10-15(16)20)19(23)26-3/h4-11H,1-3H3,(H,21,22)/b9-6+ |
InChI Key |
IBCNBIILVKCJJN-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C(=C2)OC)C(=O)OC)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C(=C2)OC)C(=O)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[4-(1-adamantyl)-2-thiazolyl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B1225488.png)
![[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1225490.png)
![2-(1,3-Benzodioxol-5-yl)-5-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1225491.png)

![N-[[4-(4-nitrophenyl)-1-piperazinyl]-sulfanylidenemethyl]butanamide](/img/structure/B1225493.png)

![4-methoxy-N-[1-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinyl]benzamide](/img/structure/B1225497.png)
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B1225498.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(2-chloro-5-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225499.png)
![2-Nitrobenzoic acid [1-(4-methylphenyl)-1-oxopropan-2-yl] ester](/img/structure/B1225501.png)